3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
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Overview
Description
3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a fluorine atom on the phenyl ring, a methyl group on the pyrrole ring, and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Formylation: The aldehyde group can be introduced through a Vilsmeier-Haack reaction, where the pyrrole derivative reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: 3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carboxylic acid.
Reduction: 3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-methanol.
Substitution: 3-(3-Aminophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde.
Scientific Research Applications
3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals targeting neurological disorders.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde: Similar structure but with the fluorine atom at the para position.
3-(3-Chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine.
3-(3-Fluorophenyl)-1-ethyl-1H-pyrrole-2-carbaldehyde: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
3-(3-Fluorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of both a methyl group on the pyrrole ring and an aldehyde functional group
Properties
CAS No. |
2059975-53-8 |
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Molecular Formula |
C12H10FNO |
Molecular Weight |
203.21 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10FNO/c1-14-6-5-11(12(14)8-15)9-3-2-4-10(13)7-9/h2-8H,1H3 |
InChI Key |
IRSSCQCZYLCLCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=C1C=O)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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